molecular formula C7H8Cl3NO B6324012 N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride CAS No. 139460-29-0

N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride

Cat. No.: B6324012
CAS No.: 139460-29-0
M. Wt: 228.5 g/mol
InChI Key: RYKQXFMRIUYEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8Cl3NO and a molecular weight of 228.5 g/mol . It is a white to light yellow solid that is soluble in water and certain organic solvents . This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride typically involves organic synthesis methods. One common route includes the reaction of 2,4-dichlorobenzyl chloride with hydroxylamine hydrochloride under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of the reactants and the product .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often used to study enzyme mechanisms and to develop enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

  • N-(2,4-Dichlorobenzyl)hydroxylamine
  • 2,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorobenzyl chloride

Comparison: N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is unique due to its specific hydroxylamine group, which imparts distinct reactivity compared to its analogs. For instance, 2,4-Dichlorobenzyl alcohol lacks the hydroxylamine group and thus has different chemical properties and applications. Similarly, 2,4-Dichlorobenzyl chloride is more reactive towards nucleophiles due to the presence of the chloride leaving group .

This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific research fields.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-10-11)7(9)3-6;/h1-3,10-11H,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKQXFMRIUYEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.